molecular formula C18H18N4O2S B12148549 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12148549
M. Wt: 354.4 g/mol
InChI Key: BJCWYBPZDRUVRC-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides designed for anti-inflammatory and anti-exudative applications. Its structure comprises:

  • Triazole core: Substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a furan-2-yl moiety.
  • Sulfanyl linker: Connects the triazole ring to the acetamide group.
  • N-(4-Methylphenyl)acetamide: A para-methyl-substituted phenyl group enhances lipophilicity and binding affinity .

Synthesis: Prepared via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(4-methylphenyl)chloroacetamide in the presence of KOH, followed by recrystallization from ethanol .

Biological Activity: Demonstrates significant anti-exudative activity (AEA) at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H18N4O2S/c1-3-10-22-17(15-5-4-11-24-15)20-21-18(22)25-12-16(23)19-14-8-6-13(2)7-9-14/h3-9,11H,1,10,12H2,2H3,(H,19,23)

InChI Key

BJCWYBPZDRUVRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl and triazole intermediates, followed by their coupling through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the sulfanyl group can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is not well-documented. based on its structural components, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. The triazole ring, in particular, is known to bind to various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring, sulfanyl linker, and acetamide group. Below is a comparative analysis of analogs:

Compound Name / ID Structural Features Anti-Exudative Activity (AEA) Melting Point (°C) Yield (%) Key References
Target Compound Allyl (C₃H₅) at triazole-4; furan-2-yl at triazole-5; 4-methylphenyl acetamide 10 mg/kg (~diclofenac Na) Not reported Not reported
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide Ethyl at triazole-4; pyridin-2-yl at triazole-5; chloro-methoxy-methylphenyl acetamide Not reported Not reported Not reported
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (15) Ethyl at triazole-4; phenoxy-methyl at triazole-5; nitro-phenyl acetamide Not reported 207.6–208.5 45
N-[4-(Dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-allyl-4H-triazol-3-yl]sulfanyl}acetamide Allyl at triazole-4; furan-2-yl at triazole-5; dimethylamino-phenyl acetamide Not reported Not reported Not reported
2-{[5-(4-Chlorophenyl)-4-(p-tolyl)-4H-triazol-3-yl]sulfanyl}-N'-(3-(furan-2-yl)allylidene)acetohydrazide p-Tolyl at triazole-4; 4-chlorophenyl at triazole-5; hydrazide-linked furan Not reported Not reported Not reported

Spectroscopic and Crystallographic Data

  • 1H NMR : The target compound’s spectra show characteristic peaks for furan (δ 6.3–7.6 ppm), allyl (δ 5.1–5.9 ppm), and methylphenyl (δ 2.3 ppm) groups, consistent with analogs .
  • Crystallography : SHELX software (used for structural refinement of related compounds) confirms planar triazole rings and sulfanyl linker geometries critical for activity .

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a furan ring, a triazole moiety, and a sulfanyl group, which are known to enhance reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4OSC_{19}H_{16}N_{4}OS, with a molecular weight of approximately 348.42 g/mol. The structural components contribute significantly to its biological properties. The presence of the triazole ring is particularly noteworthy as it is commonly associated with various pharmacological activities.

PropertyValue
Molecular FormulaC19H16N4OSC_{19}H_{16}N_{4}OS
Molecular Weight348.42 g/mol
IUPAC Name2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
SMILES StringC=CCn3c(SCc2ccc1ccccc1n2)nnc3c4ccco4

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess potent activity against various bacterial strains and fungi. The sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have been reported to exhibit chemopreventive and chemotherapeutic effects against cancer. The compound of interest has been suggested as a potential lead structure for developing anticancer agents due to its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines .

Anti-inflammatory Effects

The inhibition of cyclooxygenase (COX) enzymes is a well-documented mechanism for anti-inflammatory agents. Compounds structurally related to the target molecule have shown varying degrees of COX inhibition, indicating potential anti-inflammatory activity .

Study on Antinociceptive Activity

A study focused on the antinociceptive activity of various triazole derivatives found that certain compounds exhibited significant pain-relieving effects comparable to standard analgesics like aspirin. The mechanisms involved include modulation of pain pathways and COX inhibition .

Evaluation of Antiviral Properties

In vitro studies have demonstrated that sulfanyltriazoles can overcome resistance in certain viral strains. For example, specific derivatives showed promising EC50 values against NNRTI-resistant mutants of HIV, suggesting a potential application in antiviral therapy .

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